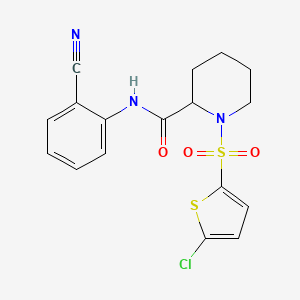
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Biologically Active Derivatives Synthesis : Compounds related to the specified chemical structure have been synthesized with variations in their sulfonyl and piperidine components. These derivatives have shown bioactivity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating their potential in biomedical research for developing therapeutic agents (Khalid et al., 2013).
Anticancer Evaluation : Certain derivatives incorporating phenylaminosulfanyl and naphthoquinone structures have displayed potent cytotoxic activity against various human cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer drugs, demonstrating low toxicity in normal cells and inducing apoptosis through the upregulation of caspase proteins (Ravichandiran et al., 2019).
Microwave-Assisted Synthesis : The application of microwave irradiation has been explored for the efficient synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives. This method highlights a green chemistry approach, offering advantages in terms of reaction speed and environmental friendliness (Abdalha et al., 2011).
Enzyme Inhibition and Catalysis
Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been synthesized and shown to inhibit carbonic anhydrase isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These inhibitors have applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Turkmen et al., 2005).
Lewis Basic Catalysts : Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the importance of the sulfonyl group for achieving high enantioselectivity. Such catalysts are crucial for the synthesis of enantiomerically pure compounds, relevant in pharmaceuticals and materials science (Wang et al., 2006).
Neuroinflammation Imaging
- Microglia Imaging : Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) have been developed for PET imaging of microglia, providing a noninvasive tool to study neuroinflammation in vivo. Such imaging agents can significantly advance the understanding of neuroinflammatory contributions to neuropsychiatric disorders and the monitoring of therapeutic interventions (Horti et al., 2019).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-15-8-9-16(25-15)26(23,24)21-10-4-3-7-14(21)17(22)20-13-6-2-1-5-12(13)11-19/h1-2,5-6,8-9,14H,3-4,7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVRJRIYRSXNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
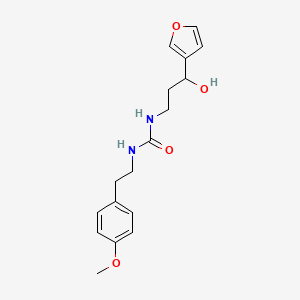


![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)
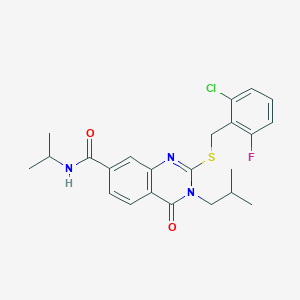

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)
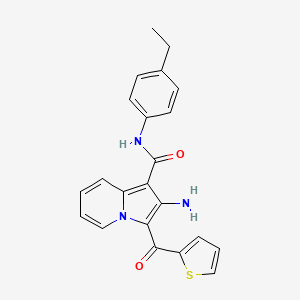
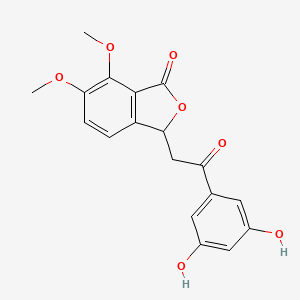
![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)
